molecular formula C12H25ClO2SSn B14171266 Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester CAS No. 57807-89-3

Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester

Cat. No.: B14171266
CAS No.: 57807-89-3
M. Wt: 387.6 g/mol
InChI Key: VKCCRCOUXQNYSA-UHFFFAOYSA-L
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Description

Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester is a specialized organotin compound. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a tin atom bonded to a sulfur atom, which is further connected to an acetic acid moiety and an isooctyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester typically involves the reaction of chlorodimethyltin chloride with a thiol compound, followed by esterification with isooctyl alcohol. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as distillation and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters. These products have various applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester involves its interaction with specific molecular targets. The tin atom in the compound can coordinate with various biological molecules, affecting their function. This coordination can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with proteins and enzymes is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester is unique due to its specific combination of a tin atom, sulfur, acetic acid, and isooctyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

57807-89-3

Molecular Formula

C12H25ClO2SSn

Molecular Weight

387.6 g/mol

IUPAC Name

6-methylheptyl 2-[chloro(dimethyl)stannyl]sulfanylacetate

InChI

InChI=1S/C10H20O2S.2CH3.ClH.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;;;;/h9,13H,3-8H2,1-2H3;2*1H3;1H;/q;;;;+2/p-2

InChI Key

VKCCRCOUXQNYSA-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCOC(=O)CS[Sn](C)(C)Cl

Origin of Product

United States

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